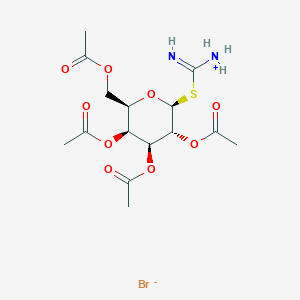
3-Metil Adenina-d3
Descripción general
Descripción
3-Methyl Adenine-d3 is a deuterated form of 3-Methyladenine, a compound widely used in scientific research. It is a derivative of adenine, a purine base found in nucleic acids. The deuterium atoms in 3-Methyl Adenine-d3 replace the hydrogen atoms, making it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-Methyl Adenine-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: It is used to investigate the role of adenine derivatives in cellular processes.
Medicine: It aids in the study of drug interactions and metabolic pathways.
Industry: It is employed in the development of pharmaceuticals and diagnostic tools.
Mecanismo De Acción
Target of Action
3-Methyl Adenine-d3 primarily targets phosphatidylinositol 3-kinases (PI3K) . PI3K plays a crucial role in many biological processes, including the regulation of autophagy . Another target of 3-Methyl Adenine-d3 is DNA-3-methyladenine glycosylase 1 in Escherichia coli .
Action Environment
The action, efficacy, and stability of 3-Methyl Adenine-d3 can be influenced by various environmental factors. For instance, nutrient-rich conditions can promote autophagy when treated with 3-Methyl Adenine-d3 . .
Análisis Bioquímico
Biochemical Properties
3-Methyl Adenine-d3, like its non-deuterated counterpart, interacts with various enzymes and proteins. It is known to inhibit PI3K, a key enzyme involved in many cellular processes, including the activation of mTOR, a key regulator of autophagy . This interaction with PI3K is central to the role of 3-Methyl Adenine-d3 in biochemical reactions .
Cellular Effects
3-Methyl Adenine-d3 has significant effects on various types of cells and cellular processes. It is known to enhance LPS-induced NF-κB activation and production of TNF-α, inducible NO synthase (iNOS), cyclooxygenase-2, IL-1β, and IL-12 . In contrast, 3-Methyl Adenine-d3 suppresses LPS-induced IFN-β production and STAT signaling . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl Adenine-d3 involves its interaction with PI3K. It inhibits autophagy by blocking autophagosome formation via the inhibition of the class III PI3K complex . Interestingly, 3-Methyl Adenine-d3 appears to play a dual role in autophagy. Prolonged treatment with 3-Methyl Adenine-d3 promotes autophagy under nutrient-rich conditions, whereas 3-Methyl Adenine-d3 inhibits starvation-induced autophagy . These results are attributed to differential effects on class I versus class III PI3K .
Temporal Effects in Laboratory Settings
Prolonged treatment with 3-Methyl Adenine-d3 promotes autophagy under nutrient-rich conditions, whereas 3-Methyl Adenine-d3 inhibits starvation-induced autophagy . These results are attributed to differential effects on class I versus class III PI3K . It blocks class I PI3K persistently, whereas its suppressive effect on class III PI3K is transient .
Metabolic Pathways
3-Methyl Adenine-d3 is involved in the PI3K/Akt signaling pathway . It inhibits the activity of PI3K, thereby influencing the downstream Akt signaling pathway . This could also include any effects on metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl Adenine-d3 can be synthesized through the methylation of adenine using deuterated methyl iodide. The reaction typically involves the following steps:
- Dissolve adenine in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
- Add deuterated methyl iodide to the solution.
- Heat the mixture to 55°C for 5 minutes to facilitate the methylation reaction .
- Purify the product using chromatography techniques to obtain 3-Methyl Adenine-d3 with high isotopic purity.
Industrial Production Methods
Industrial production of 3-Methyl Adenine-d3 follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale methylation of adenine using deuterated methyl iodide.
- Purification through industrial chromatography systems.
- Quality control to ensure isotopic purity and absence of contaminants .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl Adenine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to adenine.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of 3-Methyl Adenine-d3.
Reduction: Adenine.
Substitution: Various substituted adenine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyladenine: The non-deuterated form, commonly used in autophagy research.
7-Methylguanine: Another methylated purine base with different biological activities.
6-O-Methylguanine: A methylated derivative of guanine used in DNA repair studies.
Uniqueness
3-Methyl Adenine-d3 is unique due to its deuterium atoms, which enhance its stability and make it suitable for detailed analytical studies. Its ability to inhibit PI3K and modulate autophagy pathways distinguishes it from other methylated purine bases .
Propiedades
IUPAC Name |
3-(trideuteriomethyl)-7H-purin-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3,7H,1H3,(H,8,9)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBYVFQJHWLTFB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N)C2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558973 | |
| Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110953-39-4 | |
| Record name | 3-(~2~H_3_)Methyl-3H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)









